An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-1-methylpiperidine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-1-methylpiperidine
Introduction
2-(Chloromethyl)-1-methylpiperidine is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates a reactive chloromethyl group and a tertiary amine within a piperidine scaffold—a common motif in numerous pharmaceuticals. Understanding its physicochemical properties is paramount for its effective application, from predicting its behavior in reaction media to its handling, storage, and potential role as a building block in drug development. This guide provides a detailed examination of these properties, offering both established data and the underlying scientific principles that govern its behavior. The information herein is curated for researchers, scientists, and drug development professionals who require a robust understanding of this versatile chemical intermediate.
Section 1: Chemical Identity and Core Properties
The foundational step in characterizing any chemical compound is to establish its identity and fundamental physical constants. These parameters dictate its macroscopic behavior and provide the initial data points for experimental design.
Chemical Structure and Identifiers
The structure of 2-(Chloromethyl)-1-methylpiperidine features a six-membered piperidine ring with a methyl group on the nitrogen atom (position 1) and a chloromethyl substituent at the adjacent carbon (position 2). This α-chloroamine structure is key to its reactivity profile.
Table 1: Chemical Identifiers for 2-(Chloromethyl)-1-methylpiperidine
| Identifier | Value | Source |
| IUPAC Name | 2-(chloromethyl)-1-methylpiperidine | [1] |
| CAS Number | 49665-74-9 | [1][2][3] |
| Molecular Formula | C₇H₁₄ClN | [1][3] |
| Molecular Weight | 147.65 g/mol | [1][3] |
| Canonical SMILES | CN1CCCCC1CCl | [1] |
| InChIKey | FGMRHGUEOYXVMX-UHFFFAOYSA-N | [1] |
General Physicochemical Properties
The physical state, volatility, and density are critical for safe handling, storage, and designing reaction setups. The compound is typically encountered as a liquid or a low-melting solid, often with a characteristic amine-like odor.[4]
Table 2: Core Physicochemical Data
| Property | Value | Comments & Implications | Source |
| Physical Form | Solid / Light brown liquid | Often depends on purity. May exist as a supercooled liquid. | [5][6] |
| Boiling Point | 67-71 °C at 12 Torr | The reduced pressure boiling point indicates moderate volatility. Distillation should be performed under vacuum to prevent decomposition. | [2][3][5] |
| Density (Predicted) | 0.984 ± 0.06 g/cm³ | Slightly less dense than water. This is a predicted value and should be confirmed experimentally for precise calculations. | [2][3] |
| Refractive Index | 1.46 | Useful for rapid, non-destructive purity assessment of liquid samples. | [5] |
| Storage | Refrigerator (2-8 °C), sealed in dry conditions | Recommended to prevent degradation, particularly hydrolysis of the chloromethyl group. | [2][5][6] |
Section 2: Solubility, Partitioning, and Acidity
The behavior of a compound in different solvent systems is dictated by its polarity, hydrogen bonding capability, and ionizability. These factors are crucial for drug development, influencing everything from reaction kinetics to bioavailability.
Solubility Profile
2-(Chloromethyl)-1-methylpiperidine exhibits solubility in common organic solvents like dichloromethane and methanol.[2][3][6] Its miscibility with water is expected to be limited in its free base form but will increase significantly upon protonation of the tertiary amine in acidic conditions.
-
Expert Insight: The dual nature of the molecule—a polar amine group and a relatively nonpolar hydrocarbon backbone—governs its solubility. In drug discovery, solubility in both aqueous (for bioavailability) and organic (for crossing lipid membranes) media is a key optimization parameter.
Octanol-Water Partition Coefficient (LogP)
Acidity Constant (pKa)
The pKa of the conjugate acid of the tertiary amine is a primary determinant of the compound's ionization state at a given pH. The predicted pKa is approximately 9.24.[2][3][6]
-
Causality Explained: This pKa value is slightly lower than that of the parent N-methylpiperidine (pKa ≈ 10.08)[7][8][9][10]. The electron-withdrawing effect of the adjacent chloromethyl group reduces the electron density on the nitrogen atom, making it a slightly weaker base and its conjugate acid a slightly stronger acid. This pH-dependent ionization is critical, as it governs aqueous solubility, binding to biological targets, and the choice of buffers in experimental assays. At physiological pH (~7.4), the amine will be predominantly in its protonated, charged form.
Section 3: Reactivity and Stability
The chemical stability and reactivity profile of 2-(Chloromethyl)-1-methylpiperidine are dominated by the electrophilic nature of the chloromethyl group. This functionality makes it a valuable alkylating agent.
Nucleophilic Substitution
The primary mode of reactivity is the bimolecular nucleophilic substitution (Sₙ2) reaction, where the chlorine atom acts as a good leaving group.[11] This allows for the facile introduction of the N-methyl-piperidin-2-ylmethyl moiety onto a wide range of nucleophiles.
-
Common Nucleophiles: Alcohols, phenols, thiols, and primary/secondary amines can readily displace the chloride to form ethers, thioethers, and more complex amines, respectively.[11]
-
Reaction Conditions: These reactions are typically performed in polar aprotic solvents (e.g., DMF, acetonitrile) with the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated during the reaction.[11]
Stability and Degradation
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture or under non-neutral pH conditions, which would yield the corresponding alcohol, (1-methylpiperidin-2-yl)methanol.[11] This underscores the importance of storing the compound under dry conditions.[5][11]
-
Thermal Stability: While specific decomposition data is scarce, α-chloroamines can be thermally labile. It is advisable to use the compound at moderate temperatures and consider vacuum distillation for purification to minimize degradation.[11]
Handling and Safety
The hydrochloride salt of this compound is classified as acutely toxic (Category 3) if swallowed and can cause eye irritation.[12][13] The free base is expected to have similar or greater toxicity and may cause severe skin burns and eye damage.[3]
-
Mandatory Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][5][11]
Section 4: Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized protocols are essential. The following section outlines a representative workflow for determining a key physicochemical parameter.
Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a self-validating system for accurately measuring the pKa of the piperidine nitrogen.
Objective: To determine the pKa of 2-(Chloromethyl)-1-methylpiperidine by titrating a solution of its hydrochloride salt with a standardized base.
Materials:
-
2-(Chloromethyl)-1-methylpiperidine hydrochloride
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Deionized, CO₂-free water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette, Class A
-
100 mL beaker
Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
-
Sample Preparation: Accurately weigh approximately 0.5 mmol of 2-(Chloromethyl)-1-methylpiperidine hydrochloride and dissolve it in 50 mL of CO₂-free deionized water in the beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.
-
Initial pH & Back-Titration (Optional but Recommended): Record the initial pH. To ensure all material is in the protonated form, one can add a known excess of 0.1 M HCl and then titrate with 0.1 M NaOH.
-
Titration: Begin stirring at a moderate, constant rate. Add the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL).
-
Data Recording: After each increment, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (indicated by a sharp increase in pH).
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ) from the point of maximum slope on the curve (or by using the first derivative plot, ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (V = Vₑ / 2). This is because at this point, the concentrations of the protonated form [BH⁺] and the free base form [B] are equal, as per the Henderson-Hasselbalch equation.
-
Diagram: Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
2-(Chloromethyl)-1-methylpiperidine is a valuable synthetic intermediate whose utility is deeply rooted in its physicochemical properties. Its moderate lipophilicity, predictable basicity (pKa ≈ 9.24), and the high reactivity of its chloromethyl group make it a versatile tool for introducing the N-methylpiperidine scaffold into target molecules. A thorough understanding of its properties, particularly its reactivity and stability profile, is essential for its safe handling and successful application in research and development. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this compound in their synthetic endeavors.
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